(E)-2-(5-(2,5-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid
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Description
The compound is a complex organic molecule that includes a 2,5-dimethoxybenzylidene group , a 4-oxo-2-thioxothiazolidin-3-yl group, and a succinic acid group. The 2,5-dimethoxybenzylidene group is related to 3,5-Dimethoxybenzaldehyde , which is frequently used as a synthetic building block .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The 2,5-dimethoxybenzylidene group would contribute two methoxy groups (-OCH3) and a benzylidene (C6H5CH=) group to the structure . The 4-oxo-2-thioxothiazolidin-3-yl group would add a thiazolidine ring with a ketone (=O) and a thione (=S) functional group. The succinic acid group would add a four-carbon dicarboxylic acid group to the structure.Scientific Research Applications
Synthesis and Structural Analysis
The compound of interest, closely related to thiazolidinone derivatives, has been extensively researched for its unique synthetic routes and structural properties. For instance, the reaction of (2,2-dimethylhydrazino)succinic acid ester with isothiocyanates led to esters of 1-substituted (3-dimethylamino-5-oxo-2-thioxo-4-imidazolidinyl)acetic acids, which in certain conditions undergo transformations to yield compounds with potential biological activities (Bremanis et al., 1987).
Antimicrobial Activity
The structural similarity of the compound to thiazolidinone derivatives has led to the exploration of their antimicrobial properties. Research has shown that thiazolidine-2,4-dione derivatives exhibit antibacterial activity against both Gram-positive and Gram-negative bacterial strains. One study synthesized a series of new (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives and found them generally active against Gram-positive bacteria, suggesting the influence of electron-withdrawing substituents at the phenyl ring on antibacterial response (Trotsko et al., 2018).
Anticancer Activity
In addition to antimicrobial potential, compounds structurally related to (E)-2-(5-(2,5-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid have been investigated for their anticancer activity. Novel thiazolidine-2,4-dione carboxamide and amino acid derivatives were synthesized and showed weak to moderate antibacterial activity and antifungal properties. Importantly, one compound demonstrated specific antibacterial activity against Gram-positive bacteria, highlighting its potential for further anticancer research (Alhameed et al., 2019).
properties
IUPAC Name |
2-[(5E)-5-[(2,5-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO7S2/c1-23-9-3-4-11(24-2)8(5-9)6-12-14(20)17(16(25)26-12)10(15(21)22)7-13(18)19/h3-6,10H,7H2,1-2H3,(H,18,19)(H,21,22)/b12-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVCDSBXMMUQABD-WUXMJOGZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=C2C(=O)N(C(=S)S2)C(CC(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C/2\C(=O)N(C(=S)S2)C(CC(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(5-(2,5-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid |
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